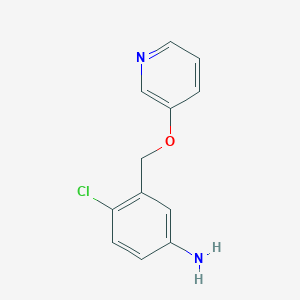

3-(5-Amino-2-chlorobenzyloxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(pyridin-3-yloxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-12-4-3-10(14)6-9(12)8-16-11-2-1-5-15-7-11/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWZWWOANBQXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435707 | |

| Record name | 3-(5-Amino-2-chlorobenzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642084-31-9 | |

| Record name | 3-(5-Amino-2-chlorobenzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Amino 2 Chlorobenzyloxy Pyridine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(5-Amino-2-chlorobenzyloxy)pyridine provides a clear roadmap for its synthesis. icj-e.org The primary disconnection strategy involves breaking the ether bond (C-O), which is a common and reliable approach in planning the synthesis of ethers. advancechemjournal.comlakotalakes.com This disconnection yields two key synthons: a 3-pyridoxide anion and a 2-chloro-5-aminobenzyl cation.

The synthetic equivalents for these synthons are 3-hydroxypyridine (B118123) and a 2-chloro-5-aminobenzyl halide, respectively. To further simplify the starting materials, the amino group on the benzyl (B1604629) ring can be traced back to a nitro group, a common and stable precursor that can be reliably reduced in a later step. wikipedia.org This leads to the precursor 2-chloro-5-nitrobenzyl halide. This benzyl halide can, in turn, be synthesized from 2-chloro-5-nitrotoluene (B86962) through benzylic halogenation.

Therefore, the retrosynthesis simplifies the target molecule to three readily accessible or synthesizable starting materials:

3-Hydroxypyridine

2-Chloro-5-nitrotoluene

A halogenating agent (e.g., N-Bromosuccinimide)

This multi-step approach allows for controlled construction of the complex target molecule from simpler precursors.

Conventional Multi-Step Synthetic Routes

The forward synthesis, based on the retrosynthetic pathway, involves precursor synthesis, a coupling reaction to form the ether, and a final functional group transformation.

The first phase of the synthesis focuses on preparing the two core components.

Synthesis of 3-Hydroxypyridine : This key precursor can be prepared from furfurylamine (B118560). The reaction involves treating furfurylamine with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl), followed by hydrolysis to yield 3-hydroxypyridine. researchgate.netresearchgate.netchemicalbook.com

Synthesis of 2-Chloro-5-nitrobenzyl Bromide : This electrophilic partner is synthesized from 2-chloro-5-nitrotoluene. The process involves a free-radical bromination of the benzylic methyl group. A common and effective method uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄), followed by heating or UV irradiation to initiate the reaction. google.com

The central step in this synthesis is the formation of the ether linkage, which is typically achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction is a classic Sₙ2 nucleophilic substitution. masterorganicchemistry.com

The process involves:

Deprotonation of 3-hydroxypyridine : 3-hydroxypyridine is treated with a strong base to form the corresponding nucleophilic pyridoxide anion. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. jk-sci.com

Nucleophilic Attack : The generated pyridoxide anion then attacks the electrophilic benzylic carbon of 2-chloro-5-nitrobenzyl bromide, displacing the bromide leaving group. This step forms the intermediate compound, 3-(2-chloro-5-nitrobenzyloxy)pyridine .

The final step is the reduction of the nitro group on the intermediate to form the target amine. The choice of reducing agent is critical to ensure selectivity and avoid unwanted side reactions, such as the reduction of the pyridine (B92270) ring or dehalogenation.

Reduction of the Nitro Group : A reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl or in a solvent such as ethanol. commonorganicchemistry.com This reagent is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Alternative methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C), although care must be taken to prevent dehalogenation. commonorganicchemistry.com Using iron powder in acidic conditions (e.g., Fe/HCl or Fe/NH₄Cl) is another effective and economical option. researchgate.net

| Step | Reaction | Key Reagents | Solvent | Typical Temperature | Optimization Considerations |

|---|---|---|---|---|---|

| 1 | Benzylic Bromination | 2-chloro-5-nitrotoluene, NBS, AIBN | CCl₄ | Reflux (approx. 77°C) | Control of initiator concentration to prevent side reactions. |

| 2 | Williamson Ether Synthesis | 3-hydroxypyridine, NaH or K₂CO₃, 2-chloro-5-nitrobenzyl bromide | DMF, Acetonitrile | Room Temp. to 80°C | Choice of base and solvent to maximize yield; ensuring anhydrous conditions. jk-sci.com |

| 3 | Nitro Group Reduction | 3-(2-chloro-5-nitrobenzyloxy)pyridine, SnCl₂·2H₂O | Ethanol, Ethyl Acetate (B1210297) | Reflux | Choice of reducing agent to ensure chemoselectivity and prevent dehalogenation. commonorganicchemistry.com |

Novel Catalytic Systems in the Synthesis of this compound

The synthesis of pyridine and its derivatives often relies on catalytic processes to achieve high efficiency and selectivity. Recent research has explored a variety of novel catalytic systems, including the use of natural products and metal catalysts, to improve the synthesis of related structures. For instance, catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been successfully employed in the one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov

In the context of forming the ether linkage present in this compound, which is typically achieved through a Williamson ether synthesis, phase-transfer catalysts are often employed to facilitate the reaction between the alkoxide and the alkyl halide.

Furthermore, metal catalysts such as those based on copper or palladium are instrumental in various cross-coupling reactions that could be adapted for the synthesis of precursors or the main compound itself. For example, copper-catalyzed Chan-Evans-Lam coupling is used for forming C-N bonds, which could be relevant in synthesizing substituted pyridines. mdpi.com The development of more active and selective catalysts is a continuous effort in this field to enable reactions under milder conditions and with greater functional group tolerance.

Considerations for Scalable Synthesis of the Chemical Compound

Transitioning a synthetic route from a laboratory scale to an industrial or pilot scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and reproducible. For a compound like this compound, several key factors would be critical in developing a scalable synthesis.

Key Considerations for Scalable Synthesis:

| Factor | Description | Importance in Scale-Up |

| Cost of Starting Materials | The economic viability of the synthesis is heavily dependent on the price and availability of the initial reactants. | High-cost reagents can make the final product commercially unfeasible. |

| Reaction Safety | Exothermic reactions, hazardous reagents, or high-pressure conditions require specialized equipment and careful monitoring on a large scale. | Ensuring operational safety is paramount to prevent accidents and environmental contamination. |

| Process Efficiency | This includes optimizing reaction times, temperatures, and concentrations to maximize throughput. | Efficient processes reduce energy consumption and operational costs. |

| Waste Management | The environmental impact of the synthesis, including the volume and toxicity of waste streams, must be minimized. | Sustainable and green chemistry principles are increasingly important for industrial processes. |

| Isolation and Purification | The method used to isolate and purify the final product must be efficient and scalable. | Complex purification methods like chromatography are often avoided in large-scale production in favor of crystallization or distillation. |

For related compounds, scalable syntheses have been developed using robust and well-understood chemical transformations. For example, photoredox catalysis has been used for the scalable preparation of heteroaryl amino acid derivatives, demonstrating the potential of modern synthetic methods for large-scale applications. researchgate.net

Chromatographic and Non-Chromatographic Purification Techniques

The purification of the final product is a critical step to ensure it meets the required quality standards. Both chromatographic and non-chromatographic methods are available, and the choice depends on the purity requirements, the scale of the synthesis, and the physical properties of the compound.

Chromatographic Techniques: Column chromatography is a widely used technique for purifying organic compounds in a laboratory setting. It separates components of a mixture based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). For pyridine derivatives, a mixture of ethyl acetate and hexane (B92381) is often used as the eluent. While effective, column chromatography can be time-consuming and expensive to scale up.

Non-Chromatographic Techniques: For larger scale purifications, non-chromatographic methods are generally preferred due to their cost-effectiveness and ease of implementation.

Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for successful recrystallization. mdpi.com

Distillation: For liquid compounds, distillation can be an effective purification method, separating components based on differences in their boiling points. For high-boiling point compounds, vacuum distillation is often employed to prevent decomposition. google.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities by partitioning it between two immiscible solvents. This is often used during the work-up of a reaction to remove inorganic salts and other water-soluble byproducts. mdpi.com

Precipitation: In some cases, the product can be selectively precipitated from a solution by changing the solvent composition or pH.

In many synthetic procedures for related aminopyridine compounds, a combination of these techniques is used to achieve the desired purity. For instance, an initial extraction might be followed by recrystallization to obtain the final, pure product. mdpi.comorgsyn.org

Spectroscopic and Structural Characterization of 3 5 Amino 2 Chlorobenzyloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, the environment of each proton and carbon atom can be determined.

¹H NMR Spectral Assignment and Interpretation

A ¹H NMR spectrum would provide crucial information about the number and types of protons in 3-(5-Amino-2-chlorobenzyloxy)pyridine. The spectrum would be divided into distinct regions corresponding to the aromatic protons of the pyridine (B92270) and chlorobenzene (B131634) rings, the benzylic methylene (B1212753) protons, and the amine protons.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridine Ring Protons | 7.0 - 8.5 | Doublet, Doublet of doublets | The three protons on the pyridine ring would show distinct signals based on their position relative to the nitrogen atom and the benzyloxy substituent. |

| Chlorobenzene Ring Protons | 6.5 - 7.5 | Singlet, Doublet, Doublet of doublets | The three protons on the 5-amino-2-chlorophenyl ring would exhibit shifts influenced by the electron-donating amino group and the electron-withdrawing chloro group. |

| Methylene Protons (-O-CH₂-) | ~5.0 | Singlet | These two protons are expected to appear as a sharp singlet, as they are typically not coupled to other protons. |

| Amino Protons (-NH₂) | Broad singlet | Broad Singlet | The chemical shift of the amino protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange. |

¹³C NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring Carbons | 120 - 150 | Five distinct signals are expected for the pyridine ring carbons. |

| Chlorobenzene Ring Carbons | 115 - 150 | Six signals are expected, with chemical shifts influenced by the chloro, amino, and benzyloxy substituents. |

| Methylene Carbon (-O-CH₂-) | 60 - 70 | The benzylic carbon attached to the oxygen atom. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled, helping to identify adjacent protons within the pyridine and chlorobenzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for instance, by observing a correlation between the methylene protons (-O-CH₂-) and the carbons of both the pyridine and the chlorobenzene rings, which would confirm the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Mode Assignments for Key Functional Groups

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methylene C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Analysis of Hydrogen Bonding Interactions in the Solid State

In the solid state, the amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. These intermolecular hydrogen bonding interactions would lead to a broadening and a shift to lower frequency of the N-H stretching bands in the solid-state IR spectrum compared to the spectrum in a dilute solution. A detailed analysis of these shifts can provide insights into the nature and strength of the hydrogen bonding network in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution mass spectrometry and fragmentation analysis would provide critical information.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique allows for the calculation of the elemental composition of the molecule with a high degree of accuracy, confirming its molecular formula, C₁₂H₁₁ClN₂O. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The theoretical exact mass would be compared to the experimentally measured value to validate the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 11 | 1.007825 | 11.086075 |

| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 234.055991 |

Note: This table represents a theoretical calculation. Experimental values would be obtained from HRMS analysis.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that helps to confirm the structure. For this compound, key fragmentations would be expected at the benzylic ether linkage and within the pyridine and benzene (B151609) rings.

Expected Fragmentation Pathways:

Cleavage of the benzylic ether bond: This is a common fragmentation pathway for benzylic ethers and would likely result in two primary fragments: one corresponding to the 2-chloro-5-aminobenzyl cation and another to the pyridin-3-olate radical anion (or vice versa depending on the ionization mode).

Loss of the amino group: Fragmentation could involve the loss of the amino group (-NH₂) from the benzene ring.

Loss of chlorine: The chlorine atom could also be lost as a radical.

Ring fragmentation: The pyridine and benzene rings themselves could undergo fragmentation, leading to smaller charged species.

Analysis of the mass-to-charge ratio (m/z) of these fragments would allow for the piecing together of the original molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the aromatic pyridine and benzene rings. The presence of substituents such as the amino (-NH₂) and chloro (-Cl) groups, as well as the ether linkage, will influence the position and intensity of the absorption maxima (λmax). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) |

| Pyridine Ring | π → π | ~250-270 |

| Benzene Ring | π → π | ~260-280 |

| Amino Group | n → π* | ~300-350 |

Note: These are estimated values based on related compounds. Experimental data would be required for confirmation.

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane (B92381), ethanol, water) would provide insights into the nature of the electronic transitions. A shift in the absorption maxima with changing solvent polarity can indicate the type of transition (π → π* or n → π*) and provide information about the difference in dipole moment between the ground and excited states of the molecule.

X-ray Crystallography

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-stacking interactions. |

Note: This table outlines the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available.

Based on a comprehensive search of available scientific literature, a detailed crystallographic and spectroscopic analysis for the specific compound This compound has not been publicly reported. The information required to populate the requested sections—including single-crystal growth parameters, diffraction data, precise molecular geometry, intermolecular packing details, and studies on polymorphism—is not available in published databases.

Computational Investigations of 3 5 Amino 2 Chlorobenzyloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(5-Amino-2-chlorobenzyloxy)pyridine, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be elucidated. Key parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be calculated. These structural parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (amino) | 1.40 Å | |

| C-O (ether) | 1.37 Å | |

| O-C (benzyl) | 1.43 Å | |

| Bond Angle | O-C-C (benzyl) | 109.5° |

| C-C-N (pyridine) | 120.0° | |

| Dihedral Angle | C-O-C-C | 180.0° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be determined through DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which are invaluable for the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would be performed. These predicted shifts, when compared with experimental data, can confirm the molecular structure. The calculations would be based on the optimized geometry of the molecule.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical frequencies help in the assignment of experimental IR absorption bands. For this compound, characteristic vibrational modes for the N-H stretches of the amino group, C-Cl stretch, C-O ether stretch, and aromatic C-H stretches would be of particular interest.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amino | 3400 |

| N-H Asymmetric Stretch | Amino | 3500 |

| C-H Stretch | Aromatic | 3050 |

| C-O Stretch | Ether | 1250 |

| C-Cl Stretch | Chloro | 700 |

Note: These are example frequencies and would be calculated using computational chemistry software.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small gap is associated with high chemical reactivity and low kinetic stability.

For this compound, the distribution and energies of the HOMO and LUMO would be visualized to predict regions of electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are illustrative and would be determined from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP surface is color-coded to indicate different electrostatic potential values:

Red: Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These are sites prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the ether linkage, as well as the amino group. Positive potential would be expected around the hydrogen atoms of the amino group.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identification of Potential Biological Targets and Binding Sites

Molecular docking studies would be conducted to explore the potential biological activity of this compound. This involves docking the molecule into the active sites of various known protein targets to predict its binding affinity and mode of interaction.

The process would involve:

Library of Targets: Selecting a library of biologically relevant protein targets, such as enzymes or receptors implicated in various diseases.

Docking Simulation: Using docking software to place the this compound molecule into the binding pocket of each target protein in various conformations.

Scoring and Analysis: Calculating a docking score, which estimates the binding affinity. The interactions between the molecule and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to understand the basis of binding.

This approach can help in identifying potential biological targets for this compound and provide a rationale for its potential therapeutic applications, guiding further experimental studies.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Currently, there is no specific publicly available research detailing the prediction of ligand-protein interactions or the binding mode analysis for this compound. Computational docking and virtual screening are standard methods used to predict how a small molecule like this compound might bind to a protein target. These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand within the protein's binding site. However, without specific studies on this compound, any potential protein targets and its specific binding interactions remain hypothetical.

Computational Estimation of Binding Affinities

There is no available data from computational studies that estimate the binding affinities of this compound to any specific protein targets. Techniques such as free energy perturbation (FEP) and molecular mechanics with generalized Born and surface area solvation (MM/GBSA) are commonly employed to calculate the binding free energy of a ligand-protein complex, which provides a quantitative measure of binding affinity. Such calculations have not been reported for this compound in the scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Dynamics in Solution

No molecular dynamics (MD) simulation studies have been published that focus on the conformational analysis and dynamics of this compound in solution. MD simulations could provide valuable insights into the flexibility of the molecule, the rotational barriers of its single bonds, and the preferred conformations it adopts in an aqueous environment. This information is crucial for understanding its behavior before binding to a biological target.

Assessment of Protein-Ligand Complex Stability and Dynamics

In the absence of any identified protein targets for this compound, there are no published molecular dynamics simulations assessing the stability and dynamics of a protein-ligand complex involving this compound. Such simulations are critical for validating docking poses and understanding how the ligand and protein interact and influence each other's dynamics over time. These studies typically analyze root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection and Calculation of Molecular Descriptors

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported in the literature for this compound or a series of its analogs. The development of a QSAR model would first require the selection and calculation of relevant molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric parameters, quantum chemical descriptors). The selection of these descriptors is a critical step in building a predictive QSAR model, but this has not been performed for this specific compound.

Development and Validation of QSAR Models for Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. jocpr.com For this compound and its analogues, a QSAR model could be instrumental in predicting their therapeutic activities and prioritizing the synthesis of new derivatives with enhanced potency. chemrevlett.com

Development of a QSAR Model:

The development of a robust QSAR model for a series of analogues of this compound would involve several key steps:

Data Set Collection: A dataset of compounds with a common structural scaffold related to this compound and their experimentally determined biological activities (e.g., IC50 values) would be compiled. nih.gov This dataset would be divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. For pyridine derivatives, descriptors such as the Global Topological Charge Indices (GTCI) have been shown to be significant. nih.gov

3D descriptors: Steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Using the training set, a mathematical equation is generated to correlate the calculated descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method for this purpose. chemrevlett.com Other machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can also be employed. nih.gov The goal is to select a combination of descriptors that best predicts the activity. For instance, a hypothetical QSAR model might indicate that increased hydrophobicity on the pyridine ring and the presence of a hydrogen bond donor at the amino group enhance the biological activity. nih.gov

Validation of the QSAR Model:

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov Key validation metrics include:

Internal Validation:

Leave-one-out (LOO) cross-validation (Q²): This method involves systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. A high Q² value (typically > 0.5) indicates good internal consistency. nih.gov

Y-randomization: The biological activity data is randomly shuffled to ensure that the developed model is not a result of a chance correlation. chemrevlett.com

External Validation:

The model's ability to predict the activity of an independent set of compounds (the test set) is evaluated. The predictive R² (R²pred) is a key statistic here, with a value > 0.6 generally considered acceptable. nih.gov

A successfully developed and validated QSAR model for this compound analogues would be a valuable tool for guiding the design of new compounds with potentially improved therapeutic properties.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for external test set) | Measures the model's ability to predict the activity of new, unseen compounds. | > 0.6 |

Virtual Screening and Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com If this compound were identified as a "hit" compound against a specific biological target, virtual screening would be a key next step in the drug discovery process. oncodesign-services.com

Virtual Screening Workflow:

Library Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, would be prepared for screening. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Screening Method Selection: There are two main approaches to virtual screening: nvidia.com

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. mmsl.cz A 2D or 3D similarity search would be performed to find molecules in the database that are structurally similar to our hit compound, this compound. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, can also be used. unipi.it

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used. nvidia.com This involves computationally predicting the binding pose and affinity of each molecule in the library to the active site of the target. Molecules are then ranked based on their predicted binding affinity (docking score). nih.gov

Hit Selection and Analysis: The top-ranked compounds from the virtual screen are selected for further analysis. This involves visual inspection of the docking poses to ensure sensible binding interactions and filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. chemrevlett.com

Design of Novel Analogues:

The insights gained from QSAR and virtual screening can be used to design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov This is an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle. oncodesign-services.com

For example, if the QSAR model suggests that a more electron-withdrawing group on the pyridine ring would be beneficial, and docking studies show a vacant pocket near this position in the target's active site, novel analogues incorporating such groups could be designed. These newly designed compounds would then be synthesized and tested experimentally, and the results would be used to refine the QSAR model and guide the next round of design.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) from QSAR | Lipinski's Rule of Five Violations |

| ZINC12345678 | -9.5 | 0.5 | 0 |

| ZINC98765432 | -9.2 | 0.8 | 0 |

| ZINC24681357 | -8.9 | 1.2 | 0 |

| ZINC13579246 | -8.7 | 1.5 | 1 |

Biological Activity and Mechanistic Studies of 3 5 Amino 2 Chlorobenzyloxy Pyridine in Vitro Focus

In Vitro Anti-proliferative Activity

There is no available scientific literature detailing the evaluation of 3-(5-Amino-2-chlorobenzyloxy)pyridine for anti-proliferative effects against any cell lines. Consequently, information regarding its potential for growth inhibition, cytostatic effects, or its influence on cellular mechanisms such as cell cycle progression and apoptosis is not available.

Evaluation in Various Cell Lines

No studies have been published that assess the activity of this compound in cancer or other cell lines.

Assessment of Growth Inhibition and Cytostatic Effects

Data on the growth inhibition or cytostatic properties of this compound are absent from the scientific record.

Investigation of Cellular Mechanisms (e.g., Cell Cycle Perturbations, Apoptosis Induction pathways)

There are no mechanistic studies available that investigate how this compound might affect the cell cycle or induce apoptosis in any cell type.

In Vitro Antimicrobial Efficacy

Similarly, the scientific literature lacks any reports on the in vitro antimicrobial efficacy of this compound.

Broad-Spectrum Antibacterial Activity

No data has been published regarding the evaluation of this compound against any bacterial strains.

Antifungal Activity Assessment

There are no available studies that have assessed the antifungal activity of this compound against any fungal species.

Exploration of Antimicrobial Mechanisms

For instance, certain 2-aminopyridine (B139424) derivatives have shown activity against Gram-positive bacteria. nih.govsemanticscholar.org The proposed mechanism for some of these compounds involves their interaction with key bacterial enzymes. Molecular docking studies on active 2-aminopyridine derivatives have suggested potential binding to the active sites of bacterial proteins, thereby inhibiting their function and leading to a bactericidal or bacteriostatic effect. researchgate.net

It is important to note that the antimicrobial spectrum and the precise molecular mechanisms of this compound would need to be determined through specific in vitro studies, including minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi, as well as mechanistic assays to identify its specific cellular targets.

Enzyme Inhibition Studies (In Vitro)

There is a growing interest in compounds that can inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), due to their role in neurodegenerative diseases. mdpi.com While direct kinetic studies on this compound are not available, research on structurally related aminopyridine and pyridazine (B1198779) derivatives provides insights into its potential as a cholinesterase inhibitor.

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderately active inhibitors of both AChE and BChE. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have revealed that an increase in molecular volume can enhance binding affinity. nih.gov The structure of this compound, with its chlorobenzyl moiety, possesses a significant molecular volume which might contribute to its binding to the active site of cholinesterases.

Furthermore, studies on aminopyridazine derivatives have shown potent AChE inhibitory activity. nih.govnih.gov The presence of a lipophilic cationic head and a specific distance between the pyridazine ring and the cationic head were found to be critical for high AChE inhibition. nih.gov While this compound does not have a classic cationic head, the protonated amino group could play a similar role in binding to the enzyme's active site.

Kinetic studies on related pyridine (B92270) derivatives have often shown a mixed-inhibition mechanism for BChE. acs.org It is plausible that this compound could exhibit a similar kinetic profile. To ascertain its specific inhibitory activity and mechanism, detailed in vitro kinetic studies using purified cholinesterase enzymes would be necessary.

Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine and Pyridazine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE (electric eel) | IC50 = 0.12 µM | Competitive, Reversible | nih.gov |

| Indenopyridazine derivative 4g | AChE (electric eel) | IC50 = 10 nM | Not specified | nih.gov |

| Pyridine derivative 25 | AChE (electric eel) | 73% inhibition at 9 µM | Not specified | acs.org |

| Pyrimidine derivative 22 | BChE (equine) | Ki = 99 ± 71 nM | Mixed | acs.org |

Ribonucleotide reductase (RR) is a crucial enzyme in DNA synthesis and a well-established target for cancer therapy. nih.govmdpi.com A number of heterocyclic compounds have been investigated as RR inhibitors. Notably, aminopyridine derivatives have shown significant activity against this enzyme.

A study on a series of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), demonstrated potent inhibition of RR. nih.gov 3-AP was one of the most active compounds in inhibiting both cell growth and ribonucleotide reductase activity. nih.gov The mechanism of action was found to be the inhibition of the incorporation of cytidine (B196190) into DNA via ribonucleotide reductase, leading to a decrease in the formation of deoxyribonucleotides. nih.gov

These findings suggest that the 3-aminopyridine (B143674) scaffold present in this compound could serve as a pharmacophore for RR inhibition. The substitution at the 3-position with a benzyloxy group may influence the binding affinity and selectivity towards the different subunits of the RR enzyme.

Further in vitro studies would be required to determine the specific inhibitory profile of this compound against ribonucleotide reductase, including its IC50 value and its effect on the different subunits of the enzyme.

Table 2: Ribonucleotide Reductase Inhibitory Activity of 3-Aminopyridine Derivatives

| Compound | Effect | Reference |

|---|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Potent inhibitor of ribonucleotide reductase activity and cell growth. | nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | Potent inhibitor of ribonucleotide reductase activity and cell growth. | nih.gov |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov The chemical structure of this compound, containing a pyridine ring and a chlorobenzyl moiety, suggests that it could potentially interact with the active site of MAO-B.

Studies on pyridazinobenzylpiperidine derivatives have identified potent and selective MAO-B inhibitors. mdpi.comnih.govresearchgate.net In one such study, a compound with a 3-chloro substitution on the phenyl ring (S5) exhibited the most potent MAO-B inhibition with an IC50 value of 0.203 µM. mdpi.comnih.govresearchgate.net This highlights the potential importance of the chloro substitution in this compound for MAO-B inhibitory activity. The kinetic analysis of these derivatives revealed a competitive and reversible type of inhibition. mdpi.comnih.govresearchgate.net

The structure-activity relationship (SAR) of MAO-B inhibitors often points to the importance of a hydrophobic moiety that can fit into the hydrophobic cavity of the enzyme's active site. frontiersin.orgresearchgate.net The benzyl (B1604629) ether portion of this compound could fulfill this requirement. The amino group on the pyridine ring could also form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Table 3: MAO-B Inhibitory Activity of Selected Heterocyclic Compounds

| Compound | MAO-B IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Pyridazinobenzylpiperidine derivative (S5) (3-Cl) | 0.203 | Competitive, Reversible | mdpi.comnih.govresearchgate.net |

| Acyl hydrazine (B178648) derivative (ACH10) | 0.14 | Competitive, Reversible | acs.org |

| 3-Phenylcoumarin derivative (1) | 0.056 | Not specified | frontiersin.org |

The aminopyridine scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various other enzymes, particularly kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

For example, aminopyridine-based compounds have been developed as potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov These kinases are involved in cellular responses to stress and have been linked to several inflammatory diseases. Furthermore, 2-aminopyridine derivatives have been designed as inhibitors of cyclin-dependent kinase 8 (CDK8), a potential target in colon cancer. acs.org Other studies have identified aminopyrimidine derivatives as inhibitors of a range of kinases, including EGFR, c-KIT, VEGFR, and PDGFR. uniroma1.it

Receptor Ligand Binding Studies (In Vitro)

In addition to enzyme inhibition, the biological activity of a compound can be mediated through its binding to specific receptors. The aminopyridine and benzyl ether moieties in this compound suggest potential interactions with several receptor families.

Adenosine (B11128) Receptors: Studies have shown that 1,4-dihydropyridine (B1200194) and pyridine derivatives can bind to adenosine receptors, with some exhibiting selectivity for the A3 subtype. nih.govnih.gov The affinity of these compounds is in the micromolar range. nih.govnih.gov The structure-activity relationship analysis indicated that bulky groups at various positions of the pyridine ring are tolerated, which is relevant for the chlorobenzyloxy substituent in the target compound. nih.gov

Sigma Receptors: Sigma receptors are another potential target. Benzyl ether and piperazine (B1678402) derivatives have been investigated as sigma-1 receptor ligands. acs.org Furthermore, 2-aminopyridine derivatives have been synthesized as high-affinity sigma receptor ligands, with some acting as sigma-2 receptor antagonists and sigma-1 receptor agonists. nih.gov The combination of the aminopyridine and the benzyl ether-like structure in this compound makes it a candidate for sigma receptor binding.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Some 3-aminopyridine derivatives have been shown to bind to central nicotinic acetylcholine receptors with nanomolar affinity. nih.gov While amides of these derivatives had low affinity, the corresponding amines showed significant binding. nih.gov This suggests that the free amino group in this compound could be important for interaction with nAChRs.

To determine the receptor binding profile of this compound, a comprehensive screening against a panel of receptors using radioligand binding assays would be necessary.

Table 4: Receptor Binding Affinities of Structurally Related Compounds

| Compound Class | Receptor Target | Observed Affinity (Ki) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine derivative (Nicardipine) | Human A3 Adenosine Receptor | 3.25 µM | nih.gov |

| 2-Aminopyridine derivative (18) | Sigma-1 Receptor | High Affinity | nih.gov |

| 3-Aminopyridine derivative | Nicotinic Acetylcholine Receptors | Nanomolar range | nih.gov |

Adenosine Receptor Affinity and Selectivity

Currently, there is a notable absence of specific data in the public domain detailing the affinity and selectivity of this compound for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). While related pyridine-containing compounds have been explored as adenosine receptor ligands, direct experimental evidence for this specific molecule is not available. Future research, employing radioligand binding assays with membranes from cells expressing individual human adenosine receptor subtypes, would be necessary to determine the binding affinities (Kᵢ) and establish a selectivity profile.

Characterization of Interactions with Other G-protein Coupled Receptors (GPCRs)

Beyond adenosine receptors, the broader interaction profile of this compound with other GPCRs remains largely uncharacterized. Comprehensive screening against a panel of common GPCR targets would be required to identify any potential off-target activities and to better understand its mechanism of action. Such studies are critical in the early stages of drug discovery to assess the specificity of a compound.

In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion)

The in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile provides crucial insights into the potential pharmacokinetic behavior of a compound. For this compound, the available data is preliminary.

Microsomal Stability and Metabolic Pathways

There is currently no published data on the metabolic stability of this compound in liver microsomes from any species, including human, rat, or mouse. Microsomal stability assays are essential for predicting the hepatic clearance of a compound. Such studies would involve incubating the compound with liver microsomes and a cofactor like NADPH, followed by quantifying the remaining parent compound over time. This would allow for the determination of the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Furthermore, metabolite identification studies, typically using high-resolution mass spectrometry, would be needed to elucidate the primary metabolic pathways, such as oxidation, glucuronidation, or sulfation.

Plasma Stability and Protein Binding

Specific experimental data regarding the stability of this compound in plasma and its extent of binding to plasma proteins are not available. Plasma stability assays would assess the compound's susceptibility to degradation by plasma enzymes. The degree of plasma protein binding, which influences the free fraction of a drug available to exert its pharmacological effect, would typically be determined using techniques like equilibrium dialysis or ultrafiltration. High plasma protein binding can impact a compound's distribution and clearance.

Membrane Permeability Assays

Information on the membrane permeability of this compound is not currently documented. In vitro permeability is a key predictor of a compound's potential for oral absorption. Standard assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell monolayers, would be necessary to classify its permeability potential (low or high). These assays would also help to identify whether the compound is a potential substrate for efflux transporters like P-glycoprotein (P-gp).

Lack of Specific Research Data Precludes Article Generation on "this compound"

A thorough investigation of scientific literature and databases has revealed a significant lack of specific structure-activity relationship (SAR) studies and related research for the chemical compound "this compound." Consequently, it is not possible to generate the requested detailed article focusing on the SAR, rational analog design, and synthesis of focused libraries for this particular molecule.

The initial and subsequent targeted searches for scholarly articles, patents, and research publications directly concerning "this compound" and its analogs did not yield any specific studies that would provide the necessary data to address the outlined sections and subsections. The required information, including:

Substituent Effects on the Pyridine Ring System: No research was found that systematically explores how different substituents on the pyridine ring of this compound affect its biological activity.

Variations on the 5-Amino-2-chlorobenzyloxy Moiety: There is no available literature on the synthesis or evaluation of analogs with modifications to the amino or chloro positions of the benzyloxy group.

Impact of Linker Modifications: The influence of altering the ether bridge in "this compound" has not been documented in published research.

Synthesis and Evaluation of Focused Libraries: No focused libraries of analogs based on this specific scaffold appear to have been synthesized or biologically profiled.

Identification of Key Pharmacophoric Features: Without SAR data from a series of analogs, the key pharmacophoric features for this compound class remain undefined.

While searches did identify SAR studies for other classes of pyridine-containing compounds, such as thieno[2,3-b]pyridines, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives, and pyrazolo[3,4-b]pyridine derivatives, the findings from these distinct chemical series cannot be extrapolated to "this compound" with any degree of scientific accuracy.

Therefore, due to the absence of specific and relevant research data, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided, detailed outline for "this compound" is not feasible at this time.

Structure Activity Relationship Sar Studies and Rational Analog Design for 3 5 Amino 2 Chlorobenzyloxy Pyridine

Derivation of Mechanistic Insights from SAR Data

The systematic modification of the 3-(5-Amino-2-chlorobenzyloxy)pyridine scaffold has allowed researchers to probe the key molecular interactions responsible for its biological effects. By observing the changes in activity resulting from specific structural alterations, a putative binding hypothesis can be constructed, offering insights into the compound's mechanism of action at a molecular level.

Key regions of the molecule that have been investigated include the aminopyridine headgroup, the central benzyloxy linker, and the substituted chlorobenzyl tail. SAR studies on related aminopyridine-containing compounds have often highlighted the critical role of the amino group and the pyridine (B92270) nitrogen in forming hydrogen bonds with target proteins. For instance, in various kinase inhibitors, these moieties frequently interact with the hinge region of the ATP-binding pocket. While direct evidence for this compound is limited in publicly available literature, the following table summarizes hypothetical SAR data based on common findings for analogous structures.

| Modification on this compound Scaffold | Observed Change in Biological Activity | Inferred Mechanistic Insight |

| Pyridine Ring | ||

| N-oxidation of the pyridine nitrogen | Significant decrease | The pyridine nitrogen likely acts as a crucial hydrogen bond acceptor. |

| Substitution at positions 2, 4, or 6 | Generally detrimental | Suggests a tight binding pocket around the pyridine ring with limited space for additional groups. |

| Amino Group at position 5 | ||

| N-alkylation or N-acylation | Loss of activity | The primary amine is likely a key hydrogen bond donor. |

| Relocation to other positions on the pyridine ring | Reduced or abolished activity | The specific positioning at C5 is critical for optimal interaction with the target. |

| Chlorine Atom at position 2 of the benzyl (B1604629) ring | ||

| Removal of the chlorine atom | Decrease in potency | The chloro group may be involved in favorable hydrophobic or halogen bonding interactions, or it may induce a conformational preference that is optimal for binding. |

| Replacement with other halogens (F, Br, I) | Varied activity (e.g., Br > Cl > F) | Suggests the size and electronegativity of the halogen influence the strength of interaction. |

| Benzyloxy Linker | ||

| Alteration of the ether linkage (e.g., to thioether or amine) | Significant impact on activity | The geometry and electronic nature of the ether oxygen are important for maintaining the correct orientation of the two aromatic rings. |

These observations collectively suggest a model where this compound orients itself within a specific binding site, with the aminopyridine moiety engaging in key hydrogen bonding interactions, while the chlorobenzyl portion explores a hydrophobic pocket, with the chlorine atom potentially forming a specific, potency-enhancing interaction.

Development of Predictive Models for Biological Activity of Analogues

Building upon the qualitative insights from SAR studies, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel, unsynthesized analogs of this compound. These models translate the physicochemical properties of molecules into a mathematical equation that correlates with their biological potency.

The development of a robust QSAR model typically involves the following steps:

Data Set Assembly: A series of analogs of this compound with their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a model that correlates the descriptors with biological activity. The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external test sets.

For a hypothetical series of this compound analogs, a simplified QSAR equation might look like:

pIC₅₀ = c₀ + c₁(logP) - c₂(PSA) + c₃*(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, PSA represents polar surface area, and LUMO represents the energy of the lowest unoccupied molecular orbital. The coefficients (c₀, c₁, c₂, c₃) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

The following interactive table presents hypothetical data for a set of analogs, which could be used to build such a predictive model.

| Compound ID | R¹ (on Amino) | R² (on Benzyl) | logP | PSA (Ų) | Experimental pIC₅₀ |

| 1 | H | 2-Cl | 3.5 | 38.3 | 7.2 |

| 2 | H | 2-F | 3.2 | 38.3 | 6.8 |

| 3 | H | 2-Br | 3.8 | 38.3 | 7.5 |

| 4 | H | H | 3.0 | 38.3 | 6.1 |

| 5 | CH₃ | 2-Cl | 3.9 | 32.1 | 5.5 |

| 6 | H | 2-Cl, 5-F | 3.7 | 38.3 | 7.4 |

Such predictive models are invaluable tools in drug discovery, enabling the in silico screening of virtual libraries of compounds. This allows for the prioritization of synthetic efforts on molecules that are predicted to have the highest biological activity, thereby accelerating the discovery of new and improved therapeutic agents based on the this compound scaffold.

Advanced Research Avenues and Future Directions for 3 5 Amino 2 Chlorobenzyloxy Pyridine

Utilization as a Chemical Probe for Biological Pathway Elucidation

A key area of future research is the development of 3-(5-Amino-2-chlorobenzyloxy)pyridine as a chemical probe to dissect complex biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cellular or organismal contexts. Given that related thieno[2,3-b]pyridine (B153569) structures are known to interfere with phospholipid metabolism by inhibiting phosphoinositide phospholipase C (PI-PLC) mdpi.com, it is plausible that this compound could be optimized to target enzymes within this or related signaling cascades.

Future work could involve systematically modifying the core structure of this compound to enhance its potency and selectivity for a particular target. By attaching fluorescent tags or biotin (B1667282) handles, researchers could create probe molecules for use in pull-down assays or cellular imaging to identify binding partners and elucidate novel biological functions. For instance, investigating its effect on metabolic pathways, similar to how other thieno[2,3-b]pyridines were found to shift cancer cells from lipid to glucose metabolism, could reveal new regulatory nodes in cell bioenergetics. mdpi.com

Exploration of Multi-target Activity Profiles

The concept of designing drugs that act on multiple targets simultaneously—a polypharmacology approach—is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. The pyridine (B92270) scaffold is known to be present in compounds that exhibit multi-target activity. For example, certain chromeno[3,2-c]pyridine derivatives have been identified as possessing both monoamine oxidase (MAO) inhibitory and antiproliferative effects. mdpi.com Similarly, other polyfunctionalized pyridines have shown potent dual-target activity against acetylcholinesterase (AChE) and sigma-1 receptors (σ1R), both relevant targets for neurological disorders. nih.gov

Future investigations should therefore explore the potential of this compound to modulate multiple, disease-relevant targets. A systematic screening of this compound against various enzyme and receptor families could uncover a unique multi-target profile. This approach could lead to the development of first-in-class therapeutics with enhanced efficacy or the ability to overcome drug resistance.

Table 1: Potential Target Classes for Pyridine-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR), ErbB-2 nih.gov | Oncology |

| G-Protein Coupled Receptors (GPCRs) | Adenosine (B11128) A1/A2A Receptors, P2Y12 Receptors mdpi.comnih.gov | Neurology, Cardiology |

| Enzymes | Phosphoinositide phospholipase C (PI-PLC), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) mdpi.commdpi.comnih.gov | Oncology, Neurology |

| Other Receptors | Sigma-1/Sigma-2 Receptors (σ1R/σ2R) nih.gov | Neurology, Pain Management |

Integration with High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target or cellular phenotype. nih.gov Integrating this compound and a library of its rationally designed derivatives into HTS campaigns is a crucial future direction. Such campaigns can uncover entirely new and unexpected biological activities that would not be predicted from its structure alone. nih.gov

For example, screening this compound against a panel of cancer cell lines could identify specific subtypes that are particularly sensitive to its action. Follow-up studies could then focus on identifying the mechanism of action in those sensitive lines. Furthermore, HTS can be employed to find inhibitors of specific biological processes, such as viral replication or protein aggregation, where this compound could emerge as a novel hit compound.

Table 2: Hypothetical High-Throughput Screening (HTS) Workflow

| Step | Description | Purpose |

| 1. Assay Development | Create a robust and automated biological assay (e.g., enzyme activity, cell viability). | To enable rapid testing of many compounds. |

| 2. Library Preparation | Solubilize this compound and its analogs in a suitable solvent (e.g., DMSO). | To prepare compounds for automated dispensing. |

| 3. Screening | Test the compound library at a single concentration against the biological target. | To identify initial "hits" with potential activity. |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and rule out false positives. | To validate the primary screening results. |

| 5. Dose-Response Analysis | Test confirmed hits at multiple concentrations to determine their potency (e.g., IC50). | To quantify the activity of the lead compounds. |

Development of Robust and Sustainable Synthetic Routes

The advancement of all biological and medicinal chemistry studies on this compound hinges on the availability of efficient and scalable methods for its synthesis. While general methods for creating substituted pyridines exist, such as multi-component condensation reactions or functionalization of pre-existing pyridine rings nih.govresearchgate.net, future research should focus on developing robust and sustainable synthetic routes specifically for this compound and its derivatives.

This involves applying the principles of green chemistry to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Methodologies like flow chemistry could be explored to allow for safer, more controlled, and scalable production. Developing a concise synthesis will not only facilitate its own study but also enable the creation of diverse analog libraries needed for structure-activity relationship (SAR) studies.

Table 3: Comparison of Synthetic Strategies for Heterocyclic Compounds

| Synthetic Strategy | Description | Advantages | Potential Application |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | High atom economy, operational simplicity, rapid library generation. | Efficiently creating diverse pyridine-based libraries. |

| Cross-Coupling Reactions | Forming carbon-carbon or carbon-heteroatom bonds using a metal catalyst. | High functional group tolerance, allows for precise modifications. | Introducing diverse substituents onto the pyridine or benzyl (B1604629) rings. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch flask. | Enhanced safety, better process control, easy scalability. | Large-scale, sustainable synthesis of the target compound. |

| Biocatalysis | Using enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Chiral synthesis or specific functional group manipulations. |

Opportunities for Interdisciplinary Collaboration in Chemical Biology

Realizing the full scientific potential of this compound will require extensive interdisciplinary collaboration. The complex nature of modern biomedical research necessitates a team-based approach, integrating expertise from various fields.

Synthetic and Medicinal Chemists will be essential for designing and creating novel analogs, optimizing synthetic routes, and building structure-activity relationships. nih.govnih.gov

Computational Chemists can use molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Biochemists and Molecular Biologists are needed to develop and perform the biological assays, elucidate mechanisms of action, and validate targets in cellular models. nih.gov

Pharmacologists and Toxicologists will be crucial for evaluating the effects of lead compounds in more complex biological systems and assessing their potential for further development.

Such collaborative efforts will create a synergistic environment where the chemical properties of this compound can be effectively translated into valuable biological knowledge and potentially new therapeutic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.